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molecular formula C7H5NO6 B049579 3,4-Dihydroxy-5-nitrobenzoic Acid CAS No. 84211-30-3

3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No. B049579
M. Wt: 199.12 g/mol
InChI Key: HDPSONAKHMNQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

A solution of sodium chlorite (47.6 g, 526 mmol) in water (350 mL) was added drop wise to a solution of 3,4-dihydroxy-5-nitrobenzaldehyde (68.8 g, 376 mmol) and sodium dihydrogen phosphate (45.1 g, 376 mmol) in DMSO/H2O mixture (375 mL/150 mL) at room temperature over 1.5 h. The reaction mixture was stirred at room temperature for 1 h and poured into a separatory funnel containing a 5% solution NaHCO3 (500 mL). The product was extracted with dichloromethane (3×100 mL). The water layer was acidified with concentrated HCl to pH˜1 and extracted with ether (3×250 mL). The combined organic layers were washed with brine (200 mL), dried over Na2SO4, and evaporated to afford the desired acid (70.3 g, 353 mmol, 94% yield).
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[C:13]=1[OH:14])[CH:9]=[O:10].P([O-])(O)(O)=[O:19].[Na+].C([O-])(O)=O.[Na+]>O.CS(C)=O.O>[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[C:13]=1[OH:14])[C:9]([OH:19])=[O:10] |f:0.1,3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
47.6 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
68.8 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
45.1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Name
Quantity
375 mL
Type
solvent
Smiles
CS(=O)C.O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 353 mmol
AMOUNT: MASS 70.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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